molecular formula C11H12BrFN2O B7630099 N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide

N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide

Cat. No. B7630099
M. Wt: 287.13 g/mol
InChI Key: NZBYDNASUVEFHO-UHFFFAOYSA-N
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Description

N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a pyrrolidine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells (Wu et al., 2017). It has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic effects (Liu et al., 2018).
Biochemical and Physiological Effects:
N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been reported to have anti-inflammatory and analgesic properties. However, further studies are needed to investigate the biochemical and physiological effects of this compound in more detail.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide. One of the main areas of interest is the development of new anticancer drugs based on this compound. Further studies are also needed to investigate the mechanism of action and the biochemical and physiological effects of this compound in more detail. In addition, the development of new synthesis methods and the optimization of the existing ones may improve the yield and purity of N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide.

Synthesis Methods

The synthesis of N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide has been reported by several researchers. One of the most common methods involves the reaction of 3-bromo-5-fluoroaniline with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Wu et al., 2017). The reaction mixture is then purified using column chromatography to obtain the desired product.

Scientific Research Applications

N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia (Wu et al., 2017). In addition, it has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis (Liu et al., 2018).

properties

IUPAC Name

N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2O/c12-8-5-9(13)7-10(6-8)14-11(16)15-3-1-2-4-15/h5-7H,1-4H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBYDNASUVEFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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